N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
Overview
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound that features a boronic ester group attached to a benzylamine moiety
Mechanism of Action
Target of Action
Similar compounds are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction, suggesting that palladium complexes may be a target of this compound.
Mode of Action
This compound can participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, it acts as a boronic acid derivative, which is a key component in the reaction. The boronic acid derivative reacts with a halide or pseudohalide (such as a bromide or iodide) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a fundamental reaction in organic chemistry, widely used in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The efficacy and stability of this compound, like many other chemical reactions, can be influenced by various environmental factors. These include temperature, pH, the presence of a suitable catalyst (such as palladium), and the presence of a base . The exact conditions required can vary depending on the specific substrates used in the reaction.
Biochemical Analysis
Biochemical Properties
The compound N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine plays a crucial role in biochemical reactions. It is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Cellular Effects
It has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . This system can effectively enhance cellular uptake of nanoparticles because it specifically recognizes CD44 expressed by normal cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . The compound is structurally modified with hyaluronic acid (HA) to form a drug delivery system .
Temporal Effects in Laboratory Settings
The compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . The release results indicate that the drug can be rapidly released in a ROS environment to reach the concentration required for treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine typically involves the Miyaura borylation reaction. This process includes the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Miyaura borylation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents such as toluene or DMF.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a probe in biological studies due to its boronic ester group.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly those involving boron chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar chemical reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A structurally similar compound with different substituents.
Uniqueness
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is unique due to its combination of a boronic ester and benzylamine moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-6-11-18-12-13-9-7-8-10-14(13)17-19-15(2,3)16(4,5)20-17/h7-10,18H,6,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIALSUTGIURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682377 | |
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-56-1 | |
Record name | Benzenemethanamine, N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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